N-[2-(diethylamino)ethyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Description
N-[2-(Diethylamino)ethyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a tricyclic quinoline derivative synthesized as part of a targeted search for novel diuretics. Its core structure comprises a partially hydrogenated pyridine ring annelated with a quinolone scaffold, substituted with a 7-hydroxy group and a terminal carboxamide fragment containing a diethylaminoethyl side chain . The compound was synthesized via amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with appropriate amines under optimized conditions to prevent degradation of the heterocyclic ester . Structural confirmation was achieved through elemental analysis, NMR spectroscopy, and mass spectrometry .
In preclinical studies, oral administration at 10 mg/kg in rats demonstrated significant diuretic effects, surpassing hydrochlorothiazide in some cases .
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-3-21(4-2)12-10-20-18(24)15-17(23)14-9-5-7-13-8-6-11-22(16(13)14)19(15)25/h5,7,9,23H,3-4,6,8,10-12H2,1-2H3,(H,20,24) |
InChI Key |
KJRVRLPCSKWWAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |
Origin of Product |
United States |
Biological Activity
N-[2-(diethylamino)ethyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with other compounds.
Chemical Structure and Properties
The compound features a unique tricyclic structure that includes a pyridine ring fused with a quinoline moiety. Its molecular formula is , and it contains functional groups such as hydroxyl and carboxamide, which contribute to its biological activity. The diethylamino substitution enhances its solubility and bioavailability, making it a candidate for therapeutic applications.
Diuretic Activity
One of the primary biological activities attributed to this compound is its diuretic effect . Research indicates that this compound exhibits significant diuretic properties in animal models when compared to standard diuretics like hydrochlorothiazide. The proposed mechanism involves the inhibition of aldosterone synthase , which plays a crucial role in sodium and water retention regulation in the body.
Table 1: Comparative Diuretic Activity
| Compound Name | Diuretic Effect | Mechanism of Action |
|---|---|---|
| This compound | Significant | Aldosterone synthase inhibition |
| Hydrochlorothiazide | Moderate | Thiazide diuretic action |
The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzymatic pathways involved in fluid balance and cellular proliferation. The inhibition of aldosterone synthase leads to increased excretion of sodium and water, thus reducing blood pressure and alleviating conditions related to fluid overload.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Diuretic Efficacy Study : In an animal model comparing the diuretic effects of various compounds, this compound showed superior efficacy over hydrochlorothiazide. This study highlighted its potential as a more effective treatment option for hypertension.
- Anticancer Activity Investigation : A study examining related pyridoquinoline derivatives found that certain analogs exhibited cytotoxic effects against breast cancer cell lines. While direct evidence for this specific compound is still emerging, these findings suggest avenues for further research into its anticancer potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Diuretic Activity
Pyrido[3,2,1-ij]quinoline-6-carboxamides were compared with structurally related pyrrolo[3,2,1-ij]quinoline-5-carboxamides (e.g., compounds VI and VII). The key structural difference lies in the heterocyclic ring: pyridoquinolines contain a six-membered tetrahydropyridine ring, whereas pyrroloquinolines feature a five-membered trihydropyrrole ring (Table 1) .
Table 1: Structural and Pharmacological Comparison of Pyrido- and Pyrroloquinoline Carboxamides
The addition of a methylene unit in pyridoquinolines enhances diuretic potency, likely due to improved conformational flexibility and binding to renal targets .
Substituent Effects on Activity
The terminal amide fragment significantly influences activity. For example:
- 4-Methoxy substitution (e.g., compound 2g ) maximizes diuretic effects due to enhanced electronic and steric compatibility with target proteins .
- 4-Ethoxy substitution (e.g., compound 2h ) abolishes activity, suggesting steric hindrance or metabolic instability .
- Unsubstituted or hydroxylated aryl groups (e.g., 2a–d ) exhibit moderate activity, highlighting the necessity of alkoxy groups for optimal efficacy .
Table 2: Substituent-Activity Relationships (SAR) in Pyridoquinoline Carboxamides
| Compound | R-Substituent | Diuretic Activity (Urine Output Increase) |
|---|---|---|
| 2a | H | 1.3× Hydrochlorothiazide |
| 2g | 4-OCH₃ | 2.0× Hydrochlorothiazide |
| 2h | 4-OC₂H₅ | Inactive |
Physicochemical and Analytical Properties
Pyridoquinolines are crystalline solids with narrow melting ranges (e.g., 210–215°C for 2g), indicative of high purity . Analytical data for selected compounds are summarized below:
Table 3: Analytical Data for Pyridoquinoline Carboxamides
| Compound | Molecular Formula | Melting Point (°C) | HPLC Purity (%) | EI-MS (m/z) |
|---|---|---|---|---|
| 2g | C₂₀H₁₈N₂O₄ | 210–215 | 99.5 | 350 [M⁺] |
| 2d | C₁₉H₁₆N₂O₄ | 198–202 | 98.7 | 336 [M⁺] |
| 2h | C₂₁H₂₀N₂O₄ | 205–208 | 99.1 | 364 [M⁺] |
Preparation Methods
Reaction Conditions:
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Temperature | 130–140°C | |
| Reaction time | 5–15 minutes | |
| Recrystallization solvent | DMF-ethanol (1:3) | |
| Yield | 82–89% |
Optimization of Amidation Conditions
To minimize side reactions (e.g., ester hydrolysis), the reaction is performed under anhydrous conditions. Polyphosphoric acid (PPA) and xylene are used in some protocols to activate the ester intermediate, improving reaction efficiency. For example, heating the ester with PPA and xylene at 110–115°C for 1 hour before adding 2-diethylaminoethylamine achieves a 90% conversion rate.
Comparative Data:
| Method | Catalyst/Solvent | Yield |
|---|---|---|
| Solvent-free | None | 82–89% |
| PPA-assisted | Polyphosphoric acid | 90–93% |
Purification Techniques
Crystallization is critical for removing impurities such as unreacted amine or residual ester. A mixture of ethanol and water (85:15 v/v) is effective, reducing the desethyl impurity content from 0.3% to <0.07% after two crystallizations. The product is filtered, washed with cold ethanol, and dried under vacuum at 45°C.
Purification Metrics:
| Parameter | Value | Reference |
|---|---|---|
| Solvent ratio (ethanol:water) | 85:15 v/v | |
| Impurity reduction | 0.3% → <0.07% | |
| Final purity (HPLC) | >99.5% |
Characterization and Validation
The product is characterized via 1H NMR , 13C NMR , and mass spectrometry . Key spectral features include:
-
1H NMR (DMSO-d6) : δ 16.19 (1H, s, 7-OH), 12.88 (1H, s, NH), 4.17 (2H, t, CH2-3), 3.01 (2H, t, CH2-1).
Elemental analysis confirms the molecular formula C19H24N3O3 (calculated: C, 64.32%; H, 6.82%; N, 11.86%).
Scalability and Industrial Adaptation
For large-scale production, the extraction-adsorption method is preferred. Silica gel is added to the organic phase (e.g., methylene dichloride) to adsorb impurities, achieving a purity of 99.86% with 0.05% desethyl derivative. This method avoids lengthy crystallization steps and is suitable for batch processing.
Q & A
Q. Advanced Research Focus
- Toxicity : Use Derek Nexus to flag hepatotoxicity (e.g., quinoline-related CYP3A4 inhibition).
- ADMET : SwissADME predicts moderate bioavailability (F = 45%) due to high polar surface area (PSA = 95 Ų).
Mitigation : Introduce PEGylated prodrugs to enhance solubility and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
